Ropivacaine hydrochloride

Overview

Description

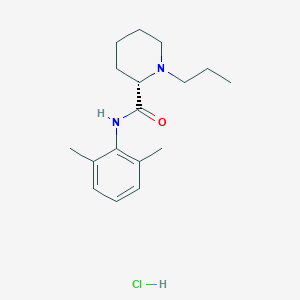

Ropivacaine hydrochloride is a local anesthetic used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine is a member of the amino amide class of local anesthetics .

Synthesis Analysis

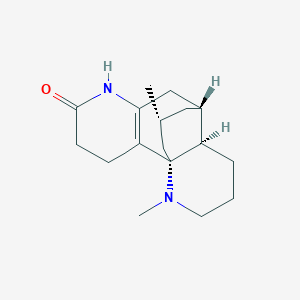

This compound is synthesized from L-2-pipecolic acid by successive reaction with SOCl2 and 2,6-dimethylaniline at 40 °C under ultrasonic irradiation . The major metabolite of ropivacaine, 3-OH-ropivacaine, is formed by CYP1A .Molecular Structure Analysis

Ropivacaine has a lidocaine-related structure with tertiary amine side chains . It is a pure S (-) enantiomer with a propyl group on the piperidine nitrogen atom .Chemical Reactions Analysis

Ropivacaine exhibits ABTS˙ + radical scavenging activity, with lidocaine being the most effective . The most thermodynamically favorable and only possible reaction mechanism involved hydrogen atom transfer between the free radical and the -C-H vicinal to the carbonyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.88 . It is soluble in DMSO (68 mg/mL) and water (40 mg/mL) .Scientific Research Applications

Pharmacology and Clinical Use

Ropivacaine hydrochloride is a long-acting amide local anesthetic, notable for its reversible inhibition of sodium ion influx in nerve fibers, less lipophilicity than bupivacaine, and reduced potential for central nervous system and cardiotoxicity. It exhibits linear and dose-proportional pharmacokinetics and is extensively metabolized in the liver. Clinically, its greater degree of motor-sensory differentiation makes it useful in scenarios where motor blockade is undesirable (Kuthiala & Chaudhary, 2011).

Compatibility with Other Drugs

This compound demonstrates compatibility with narcotic opioid analgesics like morphine sulphate, sufentanil citrate, and fentanyl citrate, as well as the α2-adrenergic agonist clonidine HCl. This compatibility is particularly relevant when a combination of local anesthetic and opioid is administered for severe pain management (Öster Svedberg et al., 2002).

Sustained Delivery Systems

Innovative multivesicular liposome formulations for this compound have been developed to overcome the limitations of conventional therapies. These formulations provide a sustained delivery mechanism, with in vitro release indicating a consistent and prolonged release profile, offering potential improvements over traditional administration methods (Shen et al., 2011).

Postoperative Analgesia in Elderly Patients

A study on the effectiveness of this compound in postoperative analgesia for elderly patients with lower limb fractures demonstrated better pain scores, lower hemorheology indexes, inflammatory indexes, and stress indexes, and a reduced incidence of adverse reactions compared to a control group. This indicates the drug's efficacy and lower negative impact on serum indexes in this demographic (Dengguo, 2013).

Injectable Hydrogels for Prolonged Local Anesthesia

Research involving hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan for this compound has been conducted to develop a controlled release system for local administration. This system shows promise in prolonging local analgesic effects in rats without notable side effects, suggesting potential for enhanced clinical applications (Qiao et al., 2022).

Mechanism of Action

Ropivacaine hydrochloride, also known as ROPIVACAINE HCl, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .

Target of Action

Ropivacaine primarily targets the sodium channels in nerve fibers . By blocking these channels, it inhibits the influx of sodium ions, which are crucial for the initiation and conduction of nerve impulses .

Mode of Action

Ropivacaine interacts with its targets by reversibly binding to specific sites within the sodium channels located on the neuronal membrane . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the generation and conduction of nerve impulses are blocked .

Biochemical Pathways

The primary biochemical pathway affected by ropivacaine is the sodium-potassium pump activity within nerve cells . By inhibiting sodium ion influx, ropivacaine disrupts the normal electrochemical gradient across the neuronal membrane, preventing the transmission of nerve signals . This action is potentiated by dose-dependent inhibition of potassium channels .

Pharmacokinetics

Ropivacaine exhibits complete and biphasic absorption from the epidural space . It is metabolized in the liver via the CYP1A2 pathway . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . The elimination half-life varies with the administration route, ranging from 1.6 to 6 hours .

Result of Action

The primary result of ropivacaine’s action is the induction of local or regional anesthesia . Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone . Systemic exposure to excessive quantities of ropivacaine can result in central nervous system (CNS) and cardiovascular effects .

Action Environment

The action, efficacy, and stability of ropivacaine can be influenced by various environmental factors. Furthermore, the drug’s effect can be influenced by the patient’s physiological condition, the specific surgical procedure, and the route of administration .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048379 | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98717-15-8 | |

| Record name | Ropivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)